molecular formula C16H18N2O2 B13021326 N,N-Diethyl-2-(pyridin-4-yloxy)benzamide

N,N-Diethyl-2-(pyridin-4-yloxy)benzamide

Cat. No.: B13021326
M. Wt: 270.33 g/mol
InChI Key: QJYFEQUOYALZIC-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(pyridin-4-yloxy)benzamide is a benzamide derivative characterized by a pyridin-4-yloxy substituent at the 2-position of the benzamide core and N,N-diethyl groups on the amide nitrogen. This structure confers unique physicochemical properties, including moderate solubility and electronic characteristics that influence its biological interactions.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N,N-diethyl-2-pyridin-4-yloxybenzamide

InChI

InChI=1S/C16H18N2O2/c1-3-18(4-2)16(19)14-7-5-6-8-15(14)20-13-9-11-17-12-10-13/h5-12H,3-4H2,1-2H3

InChI Key

QJYFEQUOYALZIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1OC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(pyridin-4-yloxy)benzamide typically involves the condensation of 2-(pyridin-4-yloxy)benzoic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(pyridin-4-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted benzamides with different functional groups replacing the pyridin-4-yloxy group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(pyridin-4-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitutions at the 2-Position of Benzamide

Pyridin-4-yloxy vs. Triazole Fragments
  • 4-(Pyridin-4-yloxy)benzamide derivatives with 1,2,3-triazole fragments (e.g., compound B26) exhibit antitumor activity against A549, HeLa, and MCF-7 cell lines (IC₅₀ values in the micromolar range). These compounds also inhibit c-Met kinase, with molecular docking studies showing interactions between the pyridin-4-yloxy group and the kinase’s active site .
  • Comparison : The pyridin-4-yloxy group in N,N-diethyl-2-(pyridin-4-yloxy)benzamide may similarly target kinases, but the absence of a triazole fragment could reduce potency compared to B24.
Pyridin-4-yloxy vs. Methylthio or Sulfamoyl Groups
  • N,N-Diethyl-2-(methylthio)benzamide (precursor to SBI-4668) targets SHP2 phosphatase in leukemia, demonstrating that sulfur-containing substituents can shift activity toward phosphatase inhibition .
  • Sulfamoyl benzamides (e.g., compounds 6, 7, 8, 10) act as glucokinase (GK) activators by forming H-bonds with Arg63 in the GK allosteric site .
  • Comparison : The pyridin-4-yloxy group likely directs activity toward kinase inhibition rather than phosphatase or GK modulation, highlighting the role of electronic and steric effects in target specificity.

N,N-Diethyl Substitution vs. Other Amide Modifications

Neuroleptic Benzamides
  • cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2): This N,N-disubstituted benzamide derivative showed 408-fold higher neuroleptic activity than metoclopramide, attributed to its pyrrolidine ring and chloro-methoxy substitutions enhancing CNS penetration and dopamine receptor binding .
HDAC Inhibitors
  • N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) and MGCD0103: These benzamides inhibit histone deacetylases (HDACs) via hydroxamic acid or aminophenyl groups that chelate zinc. HPAPB showed IC₅₀ values of 100–200 μM against HepG2 and A549 cells, comparable to SAHA but with lower toxicity .
  • Comparison : The absence of a zinc-binding motif in this compound suggests a different mechanism, likely unrelated to HDAC inhibition.

Quinazoline and Heterocyclic Hybrids

  • N,N-Diethyl-2-[(2-methylquinazolin-4-yl)oxy]ethanamine (47) : A quinazoline hybrid with antiplasmodial activity, demonstrating that diaryl ether linkages and quinazoline rings enhance parasitic targeting .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Modifications Biological Target/Activity Key Findings/IC₅₀/EC₅₀ Reference
This compound Pyridin-4-yloxy, N,N-diethyl Kinases (putative, based on analogs) Limited direct data
Compound B26 Pyridin-4-yloxy + triazole fragment c-Met kinase, A549/HeLa/MCF-7 cells IC₅₀ ~10–50 μM
SBI-4668 Methylthio, furanyl SHP2 phosphatase (leukemia) IC₅₀ ~0.1–1 μM (phosphatase)
YM-09151-2 Pyrrolidine, chloro-methoxy Dopamine receptors (neuroleptic) 408x potency vs. metoclopramide
HPAPB Hydroxamic acid, p-tolyl HDACs (HepG2/A549 cells) IC₅₀ ~100–200 μM

Mechanistic and Pharmacokinetic Insights

  • Kinase vs. Phosphatase Inhibition : Pyridin-4-yloxy derivatives target kinases (e.g., c-Met), while methylthio or sulfamoyl groups shift activity toward phosphatases or metabolic enzymes .
  • Toxicity : Compounds like HPAPB exhibit lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA, suggesting that N,N-dialkyl groups may mitigate adverse effects .

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